molecular formula C14H20ClNO3 B1401543 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride CAS No. 1672675-18-1

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride

Cat. No.: B1401543
CAS No.: 1672675-18-1
M. Wt: 285.76 g/mol
InChI Key: FGOQKLOSWHIDQU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a piperidyl group attached to an acetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(4-methoxyphenyl)-2-(1-piperidyl)ethanol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.

    Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride is used in a variety of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-2-(1-pyrrolidinyl)acetic acid hydrochloride
  • 2-(4-Methoxyphenyl)-2-(1-morpholinyl)acetic acid hydrochloride
  • 2-(4-Methoxyphenyl)-2-(1-azepanyl)acetic acid hydrochloride

Uniqueness

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetic acid hydrochloride is unique due to its specific combination of a methoxyphenyl group and a piperidyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-18-12-7-5-11(6-8-12)13(14(16)17)15-9-3-2-4-10-15;/h5-8,13H,2-4,9-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOQKLOSWHIDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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